2-([1,1'-Biphenyl]-3-yl)acetaldehyde
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Overview
Description
2-([1,1’-Biphenyl]-3-yl)acetaldehyde is an organic compound characterized by the presence of a biphenyl group attached to an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-3-yl)acetaldehyde typically involves the following steps:
Grignard Reaction: The biphenyl group can be introduced via a Grignard reaction, where a biphenyl magnesium bromide reacts with an appropriate aldehyde precursor.
Oxidation: The resulting intermediate can be oxidized to form the desired acetaldehyde compound. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: Industrial production of 2-([1,1’-Biphenyl]-3-yl)acetaldehyde may involve large-scale Grignard reactions followed by oxidation under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: 2-([1,1’-Biphenyl]-3-yl)acetaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: The aldehyde group can participate in nucleophilic addition reactions, forming hemiacetals and acetals in the presence of alcohols and acid catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Acid Catalysts: Hydrochloric acid (HCl), sulfuric acid (H2SO4).
Major Products:
Oxidation: Biphenyl-3-carboxylic acid.
Reduction: 2-([1,1’-Biphenyl]-3-yl)ethanol.
Nucleophilic Addition: Hemiacetals and acetals.
Scientific Research Applications
2-([1,1’-Biphenyl]-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-3-yl)acetaldehyde involves its reactivity as an aldehyde. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The biphenyl group may also interact with biological targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Biphenyl-4-carboxaldehyde: Similar structure but with the aldehyde group at the 4-position.
Biphenyl-2-carboxaldehyde: Aldehyde group at the 2-position.
Biphenyl-3-carboxylic acid: Oxidized form of 2-([1,1’-Biphenyl]-3-yl)acetaldehyde.
Uniqueness: 2-([1,1’-Biphenyl]-3-yl)acetaldehyde is unique due to the specific positioning of the aldehyde group on the biphenyl structure, which can influence its reactivity and interactions compared to other biphenyl derivatives.
Properties
IUPAC Name |
2-(3-phenylphenyl)acetaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c15-10-9-12-5-4-8-14(11-12)13-6-2-1-3-7-13/h1-8,10-11H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNKMJQIBXTTJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109347-46-8 |
Source
|
Record name | 2-(3-phenylphenyl)acetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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